molecular formula C10H22O3Si B084795 [(E)-but-2-enyl]-triethoxysilane CAS No. 13436-82-3

[(E)-but-2-enyl]-triethoxysilane

Cat. No. B084795
CAS RN: 13436-82-3
M. Wt: 218.36 g/mol
InChI Key: GKBKTZVWTWAFSW-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-but-2-enyl]-triethoxysilane, also known as BES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BES is a silane coupling agent that is primarily used as a surface modifier in various industrial applications.

Mechanism Of Action

[(E)-but-2-enyl]-triethoxysilane acts as a silane coupling agent, which means that it can form covalent bonds between two materials that would otherwise not be compatible. The mechanism of action of [(E)-but-2-enyl]-triethoxysilane involves the reaction of the ethoxy groups with the surface of the material, forming a stable bond. The vinyl group of [(E)-but-2-enyl]-triethoxysilane can then react with other materials, such as polymers, to form a strong bond.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of [(E)-but-2-enyl]-triethoxysilane. However, studies have shown that [(E)-but-2-enyl]-triethoxysilane is non-toxic and does not cause significant harm to cells or tissues. [(E)-but-2-enyl]-triethoxysilane has been shown to have low toxicity in both in vitro and in vivo studies.

Advantages And Limitations For Lab Experiments

The use of [(E)-but-2-enyl]-triethoxysilane in lab experiments has several advantages, including its ability to enhance the adhesion and compatibility of materials, as well as its low toxicity. However, [(E)-but-2-enyl]-triethoxysilane can be difficult to handle due to its high reactivity and potential for side reactions. Additionally, the purity of [(E)-but-2-enyl]-triethoxysilane can be difficult to maintain, which can affect the reproducibility of experiments.

Future Directions

For the use of [(E)-but-2-enyl]-triethoxysilane include tissue engineering and the synthesis of silicon-based nanoparticles and quantum dots.

Synthesis Methods

[(E)-but-2-enyl]-triethoxysilane can be synthesized through a variety of methods, including the reaction of vinyltriethoxysilane with butanal in the presence of a catalyst. The reaction produces [(E)-but-2-enyl]-triethoxysilane as the main product, along with some side products. The purity of [(E)-but-2-enyl]-triethoxysilane can be improved through distillation and purification methods.

Scientific Research Applications

[(E)-but-2-enyl]-triethoxysilane has found a wide range of applications in scientific research, including in the fields of material science, nanotechnology, and biomedicine. [(E)-but-2-enyl]-triethoxysilane is commonly used as a surface modifier to enhance the adhesion and compatibility of various materials, such as polymers and metals. In the field of nanotechnology, [(E)-but-2-enyl]-triethoxysilane is used as a precursor for the synthesis of silicon-based nanoparticles and quantum dots. In biomedicine, [(E)-but-2-enyl]-triethoxysilane has been investigated for its potential use in drug delivery systems and tissue engineering.

properties

CAS RN

13436-82-3

Product Name

[(E)-but-2-enyl]-triethoxysilane

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

but-2-enyl(triethoxy)silane

InChI

InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5,9H,6-8,10H2,1-4H3

InChI Key

GKBKTZVWTWAFSW-WEVVVXLNSA-N

Isomeric SMILES

CCO[Si](C/C=C/C)(OCC)OCC

SMILES

CCO[Si](CC=CC)(OCC)OCC

Canonical SMILES

CCO[Si](CC=CC)(OCC)OCC

Other CAS RN

13436-82-3

synonyms

but-2-enyltriethoxysilane

Origin of Product

United States

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